molecular formula C26H25N3O5S B297752 5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B297752
M. Wt: 491.6 g/mol
InChI Key: AEDRKCCZNKDBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound 5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BDP-9066, is a synthetic compound that has been studied for its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. Specifically, 5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In addition, 5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, 5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to induce cell death through a variety of mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. In addition, 5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione for lab experiments is its specificity for certain signaling pathways, which allows researchers to study the effects of inhibiting these pathways in various cell types. However, one limitation of 5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is to further investigate its potential therapeutic applications in cancer and neurodegenerative disorders. Another direction is to study its effects on other signaling pathways and cell types. Finally, there is a need for further research on the safety and toxicity of 5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, which will be important for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves a multi-step process that includes the reaction of 2-(1,3-benzodioxol-5-yloxy)ethylamine with 1H-indole-3-carboxaldehyde to form an imine intermediate. This intermediate is then reacted with ethyl acetoacetate and thiourea to yield the final product.

Scientific Research Applications

5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential therapeutic applications in a variety of diseases, including cancer and neurodegenerative disorders. In cancer research, 5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce cell death in cancer cells. In neurodegenerative disorder research, 5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential to protect neurons from damage and to improve cognitive function.

properties

Product Name

5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C26H25N3O5S

Molecular Weight

491.6 g/mol

IUPAC Name

5-[[1-[2-(1,3-benzodioxol-5-yloxy)ethyl]indol-3-yl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C26H25N3O5S/c1-3-28-24(30)20(25(31)29(4-2)26(28)35)13-17-15-27(21-8-6-5-7-19(17)21)11-12-32-18-9-10-22-23(14-18)34-16-33-22/h5-10,13-15H,3-4,11-12,16H2,1-2H3

InChI Key

AEDRKCCZNKDBKY-UHFFFAOYSA-N

SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC5=C(C=C4)OCO5)C(=O)N(C1=S)CC

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC5=C(C=C4)OCO5)C(=O)N(C1=S)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.